3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 304666-33-9
VCID: VC21324820
InChI: InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21)
SMILES: CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C
Molecular Formula: C16H20FNO3
Molecular Weight: 293.33 g/mol

3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS No.: 304666-33-9

Cat. No.: VC21324820

Molecular Formula: C16H20FNO3

Molecular Weight: 293.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid - 304666-33-9

Specification

CAS No. 304666-33-9
Molecular Formula C16H20FNO3
Molecular Weight 293.33 g/mol
IUPAC Name 3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21)
Standard InChI Key MSEIWOOIEJSTAK-UHFFFAOYSA-N
SMILES CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator